Comparative Plant Growth Inhibition: (2Z,4E)-Furyl-ABA Analog vs. Natural ABA in Wheat Coleoptile and Pea Seedling Bioassays
In direct head-to-head bioassays, the furyl analog of ABA—synthesized as the (2Z,4E) isomer—exhibited measurable but reduced plant growth-inhibitory activity compared to natural abscisic acid. The biotests on wheat coleoptiles and pea seedlings demonstrated that the growth-inhibiting activity of the synthesized analog was inferior to that of ABA itself [1]. This establishes the compound as a partial agonist or attenuated mimetic, useful for dissecting ABA receptor signaling without full hormonal potency.
| Evidence Dimension | Plant growth inhibition (qualitative potency ranking) |
|---|---|
| Target Compound Data | Growth-inhibiting activity inferior to ABA (specific IC50 values not reported in abstract) |
| Comparator Or Baseline | Natural abscisic acid (ABA) – reference standard |
| Quantified Difference | Activity of the furyl analog was inferior to ABA (qualitative ranking) |
| Conditions | Wheat coleoptile elongation assay and pea seedling growth test (in vivo plant bioassays) |
Why This Matters
For researchers studying ABA signaling, the attenuated activity of the (2Z,4E)-furyl analog provides a valuable tool to probe receptor activation thresholds without full agonism, enabling dissection of downstream signaling pathways.
- [1] Livshits, N. D., Kadyrov, C. S., & Abdullaev, N. D. (1978). Synthesis of aromatic and heterocyclic analogs of the natural growth inhibitor abscissic acid. Chemistry of Natural Compounds, 14(1), 49–54. View Source
